molecular formula C15H17N5O3 B2634571 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea CAS No. 1396889-39-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

Cat. No.: B2634571
CAS No.: 1396889-39-6
M. Wt: 315.333
InChI Key: PTLHBALUNHMYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a recognized and potent ATP-competitive inhibitor of the B-Raf kinase enzyme, specifically targeting the oncogenic V600E mutant variant [1] . This mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma [2] . Consequently, this compound serves as a critical pharmacological tool in oncology research for investigating the pathobiology of BRAF-mutant cancers and for probing the RAS-RAF-MEK-ERK signal transduction cascade. Its high selectivity for B-Raf makes it exceptionally valuable for in vitro and in vivo studies aimed at understanding mechanisms of drug resistance, validating new therapeutic targets downstream of B-Raf, and developing effective combination therapy strategies [3] . Beyond oncology, its utility extends to neuroscience research, where the MAPK pathway is implicated in neuronal differentiation and survival, providing a means to dissect this pathway in cellular models of neurological disease.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-20(2)14-16-8-11(9-17-14)19-15(21)18-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLHBALUNHMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyrimidinyl Urea: The pyrimidinyl urea moiety can be synthesized by reacting pyrimidine derivatives with isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidinyl urea moiety, potentially leading to the formation of amines.

    Substitution: Both the benzodioxin and pyrimidinyl rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The compound's mechanism appears to involve the inhibition of specific bacterial proteins essential for survival and replication.

Case Study: Inhibition of Mycobacteria

In a study published in MDPI, researchers identified small molecule inhibitors targeting intracellular bacteria. The compound demonstrated significant inhibition of bacterial growth, suggesting a novel mechanism of action. Compounds that inhibited bacterial fluorescence for more than 50% were selected for further testing, indicating strong antimicrobial potential .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results in inhibiting enzymes related to diabetes and neurodegenerative diseases.

Case Study: α-Glucosidase and Acetylcholinesterase Inhibition

A synthesis study focused on new sulfonamides derived from benzodioxane moieties tested the compound against α-glucosidase and acetylcholinesterase. The results indicated substantial inhibitory activity against α-glucosidase, making it a potential candidate for Type 2 Diabetes Mellitus treatment. However, its activity against acetylcholinesterase was relatively weak .

Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy. Its ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further investigation.

Case Study: RET Kinase Inhibition

Benzamide derivatives similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea have been explored as RET kinase inhibitors. These compounds exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial in various cancers .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Features: Benzodioxin linked to a pyridine amine via a methoxy group. Dimethylaminomethylphenyl substituent.
  • Comparison: Unlike the target compound’s urea linker, this analogue uses a pyridine-amine scaffold, which may reduce hydrogen-bonding capacity but improve lipophilicity.

Dihydropyrimidinone Derivatives (e.g., Compounds 1–10 from )

  • General Structure : 4-(Substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one
  • Key Features: Benzodioxin-carbonyl group fused to a dihydropyrimidinone core. Synthesized using urea as a reactant, indicating shared synthetic pathways with the target compound .
  • Comparison: The dihydropyrimidinone core may confer conformational rigidity compared to the target’s flexible urea linker.

Patent Compound XIV ()

  • Structure: 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide
  • Key Features :
    • Benzodioxin integrated into a complex benzamide-indazole framework.
    • Includes stereochemical elements (R/S configuration) and fluorinated groups.
  • Comparison :
    • The benzamide linkage contrasts with the target’s urea group, likely influencing solubility and bioavailability.
    • Highlights the versatility of benzodioxin in drug design, though the target compound’s simpler structure may offer synthetic advantages .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 302.33 g/mol

Structural Features

The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of a dimethylamino group linked to a pyrimidine ring suggests potential interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of compounds related to benzodioxin derivatives. For instance, studies have shown that derivatives containing the benzodioxin structure exhibit significant inhibition against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Data for Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.0
Compound COther Enzyme15.3

Antimicrobial and Antioxidant Activity

Compounds with similar structural features have also been evaluated for their antimicrobial and antioxidant properties. For example, the antioxidant activity was assessed using DPPH radical scavenging assays, indicating that certain benzodioxin derivatives exhibit promising antioxidant capabilities .

Case Studies

  • Study on Antidiabetic Activity :
    A study conducted on novel sulfonamide derivatives derived from benzodioxin showed significant inhibition of α-glucosidase, suggesting potential use in managing postprandial hyperglycemia in T2DM patients .
  • Alzheimer’s Disease Model :
    Another investigation into the acetylcholinesterase inhibitory activity of related compounds demonstrated their potential in enhancing cholinergic transmission in models of Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as dimethylamino and urea moieties plays a significant role in enhancing binding affinity to target enzymes.

Key Findings from SAR Studies

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Benzodioxin Moiety : Contributes to enzyme inhibition through π-stacking interactions.
  • Urea Linkage : Serves as a hydrogen bond donor, increasing binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.